5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine

pyrimidine analog design adenosine receptor selectivity hydrogen-bond acceptor pharmacophore

5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine (CAS 339279-67-3) is a synthetic heterocyclic azo-pyrimidine derivative bearing three distinct pharmacophoric subunits: a 4-chlorophenyl diazenyl moiety at the pyrimidine 5‑position, a 2‑furyl substituent at the 4‑position, and a 3‑pyridinyl substituent at the 2‑position. The molecular formula is C₁₉H₁₂ClN₅O and the molecular weight is 361.8 g·mol⁻¹.

Molecular Formula C19H12ClN5O
Molecular Weight 361.79
CAS No. 339279-67-3
Cat. No. B2662061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine
CAS339279-67-3
Molecular FormulaC19H12ClN5O
Molecular Weight361.79
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H12ClN5O/c20-14-5-7-15(8-6-14)24-25-16-12-22-19(13-3-1-9-21-11-13)23-18(16)17-4-2-10-26-17/h1-12H
InChIKeyXUTKEVYBLXJEPH-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine (CAS 339279-67-3): Structural Baseline & Procurement Profile


5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine (CAS 339279-67-3) is a synthetic heterocyclic azo-pyrimidine derivative bearing three distinct pharmacophoric subunits: a 4-chlorophenyl diazenyl moiety at the pyrimidine 5‑position, a 2‑furyl substituent at the 4‑position, and a 3‑pyridinyl substituent at the 2‑position. The molecular formula is C₁₉H₁₂ClN₅O and the molecular weight is 361.8 g·mol⁻¹ . It belongs to the class of 5‑arylazopyrimidines, a scaffold historically explored as potential folic acid antagonists and DNA polymerase III inhibitors [1]. Commercial sourcing is available from specialist research chemical suppliers with certified purity specifications (≥95%) .

Why Generic Substitution Fails for CAS 339279-67-3: Substituent-Specific Differentiation


The core pyrimidine scaffold is shared among numerous commercial screening compounds; however, the biological and physicochemical profile of 5‑arylazopyrimidines is exquisitely sensitive to the identity of the three peripheral substituents. Within the arylazopyrimidine class, substitution at the 5‑position with a (4‑chlorophenyl)diazenyl group is a key determinant of DNA polymerase III inhibitory activity, a property that is entirely lost upon oxidation to the corresponding 8‑aryl‑8‑azapurine [1]. Similarly, the presence and position of the furyl and pyridinyl rings dictate adenosine receptor subtype selectivity and anti‑mycobacterial potency, as demonstrated in structurally related pyrimido[5,4‑d]pyrimidine series where a 2′‑furyl substituent on N‑3 was required for activity against Mycobacterium tuberculosis H₃₇Rv [2]. Therefore, interchanging CAS 339279-67-3 with any congener bearing a different heteroaryl pattern (e.g., thienyl replacing furyl) or a different C‑2 substituent (e.g., methyl replacing 3‑pyridinyl) cannot be assumed to preserve the same target engagement, selectivity, or potency profile.

Quantitative Differentiation Evidence for CAS 339279-67-3 vs. Closest Structural Analogs


C‑2 Substituent Differentiation: 3‑Pyridinyl vs. Methyl – Molecular Recognition & H‑Bonding Capacity

The 3‑pyridinyl substituent at the pyrimidine C‑2 position introduces a hydrogen‑bond acceptor capability (pyridine nitrogen) and significantly larger steric bulk that are absent in the methyl‑substituted analog CAS 339279-74-2. The comparative molecular properties are summarized below. In adenosine A₂B receptor antagonist series, the presence of a 3‑pyridinyl substituent was found to be critical for both potency and selectivity; the closely related compound LAS38096—which bears a 4′‑(2‑furyl) and an N‑(3‑pyridinyl) arrangement on a bipyrimidine scaffold—was identified as a potent and selective A₂B antagonist with demonstrated in vivo efficacy [1], whereas 2‑methyl‑substituted arylazopyrimidine analogs do not appear in adenosine receptor patent filings.

pyrimidine analog design adenosine receptor selectivity hydrogen-bond acceptor pharmacophore

C‑4 Furyl vs. Thienyl Differentiation: Structural Impact on Anti‑Mycobacterial Activity

In a systematic structure–activity relationship study of pyrimido[5,4‑d]pyrimidines evaluated against Mycobacterium tuberculosis H₃₇Rv, compounds bearing a 2′‑furyl substituent at the N‑3 position were among the active analogs identified, alongside phenyl and 4‑pyridinyl variants [1]. While the thienyl analog (CAS 339279-68-4) may also possess activity, the furyl oxygen provides distinct electronic properties (lower aromaticity, oxygen lone‑pair participation) and a smaller van der Waals volume compared to the sulfur atom in thiophene. This electronic difference is reflected in the molecular weight (361.8 vs. 377.9 g·mol⁻¹) and calculated lipophilicity. In the anti‑tuberculosis pyrimido[5,4‑d]pyrimidine series, variation of the heteroaryl substituent led to pronounced differences in MIC values, with furyl‑containing compounds showing sub‑micromolar potency [2].

antituberculosis agents heterocyclic SAR pyrimido[5,4-d]pyrimidine

5‑Arylazo Moiety Integrity: Biological Activity Loss Upon Oxidation to 8‑Aryl‑8‑azapurines

The (4‑chlorophenyl)diazenyl substituent at the pyrimidine 5‑position is the pharmacophoric element responsible for the antimetabolite and DNA polymerase inhibitory activity of the 5‑arylazopyrimidine class. Critically, oxidation of the 5‑arylazopyrimidine to the corresponding 8‑aryl‑8‑azapurine results in complete loss of antimetabolite activity [1]. In the DNA polymerase III inhibition model, the azo bond (–N=N–) is believed to undergo reductive bioactivation to the active hydrazino species; compounds lacking this reducible azo linkage are inactive [2]. CAS 339279-67-3 retains the intact (4‑chlorophenyl)diazenyl group, whereas analogs bearing a C‑5 amino, alkyl, or unsubstituted position would lack this specific mechanism‑based activity.

arylazopyrimidine antimetabolite folate antagonist DNA polymerase III inhibition redox-dependent bioactivation

Purity Specification as a Procurement Differentiator: ≥95% Certified vs. Unspecified Grade Analogs

CAS 339279-67-3 is commercially available with a documented minimum purity specification of ≥95% from AKSci (cat. 0294CL) . In contrast, several structurally related azo‑pyrimidine analogs (e.g., CAS 339279-74-2 from JK Chemical/Key Organics, product code 4M‑044) are listed without a stated purity value . For high‑throughput screening and dose–response studies, the use of material with certified purity reduces the risk of false negatives or inflated IC₅₀ values caused by inactive impurities. The 95% purity threshold is consistent with industry standards for primary screening libraries (commonly 90–95%).

research chemical quality control purity specification reproducible screening

Recommended Application Scenarios for CAS 339279-67-3 Based on Structural Differentiation


Adenosine A₂B Receptor Antagonist Screening Libraries

The 3‑pyridinyl substituent at the pyrimidine C‑2 position mirrors the critical pharmacophoric element found in the potent and selective A₂B antagonist LAS38096. CAS 339279-67-3 is structurally positioned as a candidate for inclusion in adenosine receptor‑focused screening decks where a pyridinyl recognition motif is required for target engagement [1].

Anti‑Mycobacterial Lead Optimization Programs

The 2‑furyl substituent at the C‑4 position aligns with the structural determinants of anti‑M. tuberculosis activity identified in the pyrimido[5,4‑d]pyrimidine series. CAS 339279-67-3 provides the correct heteroaryl pattern (furyl + pyridinyl) for structure–activity relationship exploration in this indication space [2].

Bacterial DNA Polymerase III Inhibition Studies

The intact (4‑chlorophenyl)diazenyl moiety is the functional group responsible for the DNA polymerase III inhibitory activity of the 5‑arylazopyrimidine class. CAS 339279-67-3 retains this reducible azo pharmacophore, making it relevant for mechanism‑of‑action studies in Gram‑positive bacterial replication models [3].

Folate Antagonist / Antimetabolite Drug Discovery

As a 5‑arylazopyrimidine, CAS 339279-67-3 belongs to a class historically investigated as potential folic acid antagonists. The compound's structural integrity (unoxidized azo linkage, 4‑chlorophenyl substituent) makes it a suitable starting point for dihydrofolate reductase (DHFR) inhibition studies and antineoplastic screening [4].

Quote Request

Request a Quote for 5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.